5-(4-methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a 1,2-oxazole core substituted with a 4-methoxyphenyl group at position 5 and a carboxamide linkage to a pyrazole ring. The pyrazole is further modified with a thiophen-2-ylmethyl group at position 1. Key functional groups include:
- Methoxyphenyl group: Enhances lipophilicity and may influence metabolic stability.
- Thiophen-2-ylmethyl substituent: Introduces sulfur-based electronic effects and conformational flexibility.
- Pyrazole-amide linkage: Facilitates hydrogen bonding and structural rigidity.
The compound’s structural complexity positions it as a candidate for targeting enzymes or receptors involved in inflammatory or oncological pathways, though direct biological data for this specific derivative remain underexplored .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-25-14-6-4-13(5-7-14)17-11-16(22-26-17)19(24)21-18-8-9-20-23(18)12-15-3-2-10-27-15/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDXSILBDCKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NN3CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methoxyphenyl derivatives and thiophen-2-ylmethyl pyrazole. These intermediates are then subjected to cyclization and coupling reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness arises from its hybrid heterocyclic framework. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Biological Activity | Reference |
|---|---|---|---|---|---|
| 5-(4-Methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide | Oxazole + Pyrazole | 4-Methoxyphenyl, Thiophen-2-ylmethyl | ~345–445 (estimated) | Underexplored; hypothesized kinase inhibition | |
| 5-(4-Chlorophenyl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide | Oxazole + Pyrazole | 4-Chlorophenyl, 4-Methoxybenzyl | 345.78 | Antimicrobial, anticancer (in vitro) | |
| N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide | Oxadiazole + Thiophene | 4-Methoxyphenyl | ~300–350 | Anti-inflammatory, moderate COX-2 inhibition | |
| 3-(4-Ethoxyphenyl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | Pyrazole + Imidazo-thiazole | 4-Ethoxyphenyl, Imidazo-thiazole | 445.5 | Anticancer (EGFR inhibition) | |
| N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide | Oxazole + Tetrahydrothiophene | 4-Chlorobenzyl, Tetrahydronaphthalenyl | ~450–500 | Neuroprotective (NMDA receptor modulation) |
Key Differentiators:
Substituent Effects: The thiophen-2-ylmethyl group distinguishes this compound from analogs with benzyl or alkyl substituents (e.g., ’s 4-methoxybenzyl group). Thiophene’s electron-rich aromatic system may enhance binding to sulfur-responsive targets like cysteine proteases or redox enzymes .
Heterocyclic Core :
- The 1,2-oxazole-pyrazole combination contrasts with oxadiazole () or triazole cores (). Oxazole’s lower electronegativity compared to oxadiazole may reduce metabolic degradation, extending plasma half-life .
Biological Activity: While the target compound lacks explicit activity data, structurally related pyrazole-oxazole hybrids (e.g., ) demonstrate kinase inhibition (IC₅₀ = 0.5–5 µM) and antimicrobial activity (MIC = 8–32 µg/mL) .
Research Findings and Mechanistic Insights
- Synthetic Routes : Analogous compounds are synthesized via cyclocondensation of acylhydrazides with nitriles or through Suzuki-Miyaura coupling for aryl group introduction .
- Structure-Activity Relationships (SAR) :
- Methoxy vs. Chloro Substituents : Methoxy groups enhance metabolic stability but reduce potency against chlorophenyl-targeted enzymes (e.g., CYP450 isoforms) .
- Thiophene vs. Benzyl Groups : Thiophene’s smaller size and sulfur atom improve membrane permeability but may reduce selectivity in sterically constrained binding pockets .
- Computational Predictions : Docking studies on similar oxazole-pyrazole hybrids suggest strong binding affinity (ΔG = −9.2 kcal/mol) to JAK3 kinases , driven by hydrogen bonding with the amide group and hydrophobic interactions with the methoxyphenyl ring .
Biological Activity
The compound 5-(4-methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on immunological effects, anticancer properties, and mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a methoxyphenyl group, a thiophenylmethyl moiety, and an oxazole ring, contributing to its diverse biological properties.
1. Immunomodulatory Effects
Research indicates that isoxazole derivatives, including compounds similar to the one , exhibit significant immunomodulatory properties. For instance:
- Inhibition of Immune Responses : Isoxazole derivatives have been shown to inhibit humoral immune responses in vitro while stimulating the inductive phase of delayed-type hypersensitivity (DTH) in vivo. This dual action suggests a potential for therapeutic applications in autoimmune diseases .
- Cytokine Modulation : The compound has demonstrated the ability to modulate cytokine production, including the inhibition of TNF-α production in human blood cultures. Such effects are critical for managing inflammatory responses .
2. Anticancer Properties
The anticancer potential of similar compounds has been explored extensively:
- Cell Proliferation Inhibition : Studies have shown that isoxazole derivatives can inhibit the proliferation of various cancer cell lines. For example, the compound's structural analogs have been tested against breast cancer and leukemia cell lines with promising results .
- Mechanisms of Action : The mechanisms underlying these anticancer effects may involve apoptosis induction and cell cycle arrest. Research has indicated that these compounds can activate pro-apoptotic pathways while inhibiting anti-apoptotic factors .
Study 1: Immunomodulatory Activity
A study focused on a related isoxazole derivative demonstrated that it could significantly reduce carrageenan-induced footpad edema in mice, indicating its anti-inflammatory properties. The compound also affected lymphocyte mobilization and regulatory T cell generation, showcasing its potential as an immunotherapeutic agent .
Study 2: Anticancer Efficacy in Cell Lines
In another study assessing the anticancer activity of isoxazole derivatives, compounds were found to induce apoptosis in human leukemia cells through caspase activation. The study highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-(4-methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide?
- Answer : A general procedure involves nucleophilic substitution under mild conditions. For example, coupling a 1,2-oxazole-3-carboxamide precursor with a thiophen-2-ylmethyl-substituted pyrazole intermediate in DMF using K₂CO₃ as a base at room temperature. Reaction progress is monitored via TLC, and purification is achieved via column chromatography . Modifications may include varying solvents (e.g., acetonitrile for higher solubility) or using coupling agents like EDCI/HOBt for improved yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.2 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : For molecular ion validation (e.g., [M+H]⁺ expected at m/z ~424.12).
- FT-IR : To identify carboxamide C=O stretching (~1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
Q. How does the solubility profile of this compound influence experimental design?
- Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (DMF, DMSO) and moderately in THF. For biological assays, DMSO stock solutions (10 mM) are typical, with dilution in buffer to avoid solvent interference .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed molecular conformations?
- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software can clarify bond angles, torsion angles, and packing motifs. For instance, discrepancies in pyrazole-thiophene dihedral angles (theoretical vs. experimental) may arise from steric hindrance or π-π interactions. Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., hydrogen bonds between carboxamide NH and oxazole O), critical for validating computational models.
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxazole-thiophene moiety?
- Answer : Systematic modifications include:
- Replacing the methoxyphenyl group with halogenated or nitro substituents to assess electronic effects.
- Varying pyrazole N-alkylation (e.g., substituting thiophen-2-ylmethyl with benzyl groups) to probe steric tolerance.
- Bioassay data (e.g., IC₅₀ values against kinase targets) should be correlated with computed descriptors (logP, polar surface area) .
Q. How can molecular docking address inconsistencies in hypothesized binding modes?
- Answer : Dock the compound into target proteins (e.g., COX-2 or EGFR kinase) using AutoDock Vina or Schrödinger Suite. Compare results with mutagenesis
- If predicted hydrogen bonds (e.g., oxazole O with Arg120) are absent in mutant assays, revise the binding model.
- Validate docking poses with molecular dynamics (MD) simulations to assess stability .
Q. What analytical workflows resolve discrepancies in synthetic yields across batches?
- Answer :
- HPLC-PDA : Quantify purity and detect byproducts (e.g., unreacted pyrazole intermediates).
- Kinetic Studies : Monitor reaction progress via in situ FT-IR to identify rate-limiting steps (e.g., slow carboxamide formation).
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
